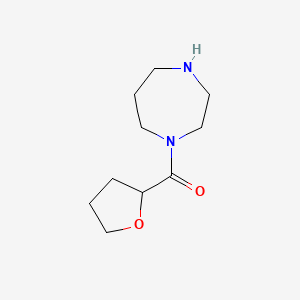

1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane

カタログ番号 B1316765

CAS番号:

63035-27-8

分子量: 198.26 g/mol

InChIキー: ISSPTTIRJJAKRE-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

“1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane” is a chemical compound. It’s related to “1-[[(2RS)-Tetrahydrofuran-2-yl]carbonyl]piperazine”, which is used in pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds involves the transformation of furan-derived ketones into THF-derived amines over Pd/Al2O3, using NH3 or amines as a nitrogen source and molecular hydrogen as a reducing agent . A one-pot two-step strategy combining C-C and C-N condensation reactions was attempted, achieving a high yield (85%) towards 5-methyl-1-(tetrahydrofuran-2-yl)hexan-3-amine starting directly from furfural .科学的研究の応用

-

1- [ [ (2RS)-Tetrahydrofuran-2-yl]carbonyl]piperazine

- Application : This compound is used as a reference standard in pharmaceutical research. It’s particularly relevant to the study of anticancerous agents .

- Methods of Application : As a reference standard, it’s used in analytical development, method validation, and stability and release testing .

- Results or Outcomes : The use of this compound helps ensure the quality and safety of pharmaceutical products .

-

1-(tetrahydrofuran-2-ylcarbonyl)piperidine-2-carboxylic acid

特性

IUPAC Name |

1,4-diazepan-1-yl(oxolan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c13-10(9-3-1-8-14-9)12-6-2-4-11-5-7-12/h9,11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSPTTIRJJAKRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10518146 | |

| Record name | (1,4-Diazepan-1-yl)(oxolan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10518146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane | |

CAS RN |

63035-27-8 | |

| Record name | (1,4-Diazepan-1-yl)(oxolan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10518146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

N-(2-Furoyl)homopiperazine (33.0 g.) in 200 ml. of ethanol was hydrogenated over 5% rhodium-on-carbon catalyst at three atmospheres pressure. The catalyst was removed by filtration and the product distilled to give the desired product, B.P. 135° at 1 mm.

Name

Synthesis routes and methods II

Procedure details

In the illustrated reactions, the compound of Formula II is prepared by reacting hexahydro-1,4-diazepine with furoyl chloride in an acid solution. The resultant 1-(2-furoyl)-hexahydro-1,4-diazepine is hydrogenated to produce 1-(tetrahydro-2-furoyl)-hexahydro-1,4-diazepine which is reacted with 2-chloro-4-amino-6,7-dimethoxyquinazoline in the presence of methoxy ethanol to give the compound 2-[4-(tetrahydro-2-furoyl)-hexahydro-1,4-diazepinyl-1]-4-amino-6,7-dimethoxy quinazoline. The hydrochloride salt is prepared by acidifying with hydrogen chloride.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile](/img/structure/B1316703.png)

![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)